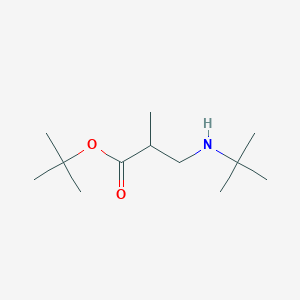

![molecular formula C15H29NO2 B6340296 tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1221342-34-2](/img/structure/B6340296.png)

tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is a chemical compound with the molecular formula C15H29NO2 and a molecular weight of 255.40 g/mol . It is of great interest to the scientific community due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate consists of a propanoic acid backbone with a tert-butyl ester group, a 2-methyl group, and a 2-methylcyclohexyl amino group . Detailed structural analysis would require more specific information such as NMR or X-ray crystallography data.Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its tert-butyl group can be used as a protecting group for carboxylic acids, which is a common strategy in multi-step synthetic pathways. The amino group in the side chain can undergo various reactions, such as acylation or alkylation, making it a valuable intermediate in the synthesis of complex molecules .

Medicinal Chemistry

In medicinal chemistry, tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate can be utilized to create pharmacologically active molecules. Its structure allows for the introduction of additional functional groups that can enhance the interaction with biological targets, potentially leading to the development of new drug candidates .

Bioconjugation

The compound’s reactive amino group makes it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is particularly useful in the development of biosensors and diagnostic assays .

Peptide Synthesis

It can act as an amino acid analogue in peptide synthesis. The incorporation of non-natural amino acids like this one into peptides can result in enhanced stability, bioavailability, or specific biological activity, which is beneficial for therapeutic peptide development .

Material Science

In material science, this compound can contribute to the synthesis of polymers with specific properties. By incorporating it into polymer chains, researchers can modify the physical characteristics of the material, such as flexibility, resistance to degradation, or thermal stability .

Catalysis

The tert-butyl group in this compound can influence the steric environment around reaction centers. This makes it a potential candidate for use in catalysis, where it could be part of catalyst design to improve selectivity and efficiency of chemical reactions .

Propiedades

IUPAC Name |

tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-11-8-6-7-9-13(11)16-10-12(2)14(17)18-15(3,4)5/h11-13,16H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMOOCDFBZEBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCC(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)

![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)